(R)-Chroman-2-ylmethanamine hydrochloride
Overview
Description
(R)-Chroman-2-ylmethanamine hydrochloride is a useful research compound. Its molecular formula is C10H14ClNO and its molecular weight is 199.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neurokinin-1 Receptor Antagonist
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 is a high-affinity neurokinin-1 receptor antagonist. It is orally active with a long central duration of action and high water solubility. It has shown effectiveness in preclinical tests for emesis and depression (Harrison et al., 2001).
Dopaminergic Agent
A series of 2-(aminomethyl)chromans (2-AMCs) were synthesized to investigate their affinity for dopamine D2 receptors. They serve as a novel scaffold for accessing the D2 agonist pharmacophore, showing potential therapeutic value in disorders arising from hypo- or hyperdopaminergic activity (Mewshaw et al., 1997).
Stimuli Responsive Materials
Research on 1,4-diketo-pyrrolo[3,4-c]pyrrole derivatives, including long-alkylated simple DPP dyes, has demonstrated unusual mechanohypsochromic luminescence and bidirectional thermofluorochromism. These findings are significant for the development of stimuli-responsive materials (Ying et al., 2017).
Cytotoxic Evaluation
Quinolin-8-ylmethanamine derivatives, synthesized via rhodium(iii)-catalyzed C(sp3)-H amination, have been evaluated for their in vitro cytotoxicity against human breast adenocarcinoma cells and human prostate adenocarcinoma cells, showcasing potential in cancer research (Jeong et al., 2017).
Anticancer Activity
A study synthesized a novel thiophenylchromane and evaluated its crystal structure and anticancer activities. This compound demonstrated moderate anticancer activity and potential for further exploration in cancer therapy (Vaseghi et al., 2021).
Properties
IUPAC Name |
[(2R)-3,4-dihydro-2H-chromen-2-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9H,5-7,11H2;1H/t9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZSXVDBAPRCRM-SBSPUUFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2O[C@H]1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716921 | |
Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437763-66-1 | |
Record name | 1-[(2R)-3,4-Dihydro-2H-1-benzopyran-2-yl]methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-chroman-2-ylmethanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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